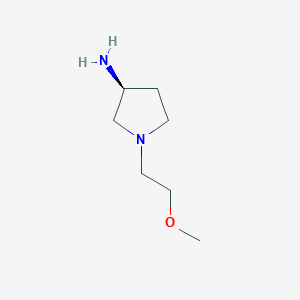

(S)-1-(2-Methoxyethyl)pyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(2-methoxyethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-10-5-4-9-3-2-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWRVWNAMHIATJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for S 1 2 Methoxyethyl Pyrrolidin 3 Amine

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to establish the desired stereochemistry at the C3 position of the pyrrolidine (B122466) ring through asymmetric chemical transformations. These approaches can be broadly classified into asymmetric catalysis, where a chiral catalyst directs the stereochemical outcome, and methods that utilize a chiral auxiliary.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by constructing the heterocyclic ring in an enantioselective manner. Both transition metal catalysis and organocatalysis have been successfully employed for the synthesis of substituted pyrrolidines.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been instrumental in the asymmetric synthesis of pyrrolidines. These methods often involve the enantioselective cyclization of acyclic precursors. For the synthesis of 3-aminopyrrolidine (B1265635) derivatives, a common strategy is the asymmetric intramolecular amination of an appropriately substituted alkene.

While a direct transition metal-catalyzed asymmetric synthesis of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine has not been extensively reported, analogous transformations provide a proof of concept. For instance, palladium-catalyzed intramolecular carboamination reactions of alkenyl amines have been shown to produce chiral pyrrolidines with high enantioselectivity. The general approach would involve an acyclic precursor containing a nitrogen nucleophile, an alkene moiety, and a chiral ligand to control the stereochemistry of the cyclization.

A representative, though not specific, reaction is the palladium-catalyzed enantioselective intramolecular oxidative amidation of alkenes. This type of reaction, when applied to a suitable precursor, could theoretically yield a chiral pyrrolidone intermediate, which can then be converted to the desired 3-amine.

| Catalyst System | Ligand | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Pd(OAc)₂ / Chiral Phosphine | (S)-BINAP | N-alkenyl-p-toluenesulfonamide | Chiral 2-substituted pyrrolidine | Up to 95% |

| [Rh(COD)Cl]₂ / Chiral Diene | (R,R)-Me-DuPhos | N-allyl-α-imino ester | Chiral proline derivative | Up to 99% |

| Cu(OTf)₂ / Chiral Box | (S,S)-Ph-BOX | N-alkenyl-N-tosyl carbamate | Chiral pyrrolidine | Up to 97% |

| Table 1: Examples of Transition Metal-Catalyzed Asymmetric Pyrrolidine Synthesis. This table showcases common catalyst systems and their effectiveness in synthesizing various chiral pyrrolidine derivatives, indicating the potential for application in the synthesis of the target compound. |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, avoiding the use of potentially toxic and expensive transition metals. Proline and its derivatives are prominent organocatalysts for the construction of chiral pyrrolidine rings.

A plausible organocatalytic route to a precursor of this compound involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, followed by a cyclization step. For instance, the organocatalytic conjugate addition of aldehydes to nitroalkenes can generate highly functionalized intermediates that can be subsequently cyclized to form polysubstituted pyrrolidines with excellent stereocontrol. nih.gov

A key intermediate, (S)-3-aminopyrrolidine, can be synthesized via proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination and cyclization. This methodology provides access to the core chiral pyrrolidine structure, which can then be N-functionalized. researchgate.net

| Organocatalyst | Reaction Type | Substrate 1 | Substrate 2 | Intermediate/Product | Enantiomeric Excess (ee) |

| (S)-Proline | α-Amination | Aldehyde | Azodicarboxylate | α-Amino aldehyde | Up to 99% |

| Diarylprolinol silyl ether | Michael Addition | Aldehyde | Nitroalkene | γ-Nitro aldehyde | Up to 98% |

| Cinchona alkaloid derivative | Aza-Michael/Aldol (B89426) | α,β-Unsaturated aldehyde | α-Ketoamide | Dihydropyrrolone | Up to 96% |

| Table 2: Examples of Organocatalytic Reactions for Pyrrolidine Synthesis. This table highlights various organocatalysts and their applications in key bond-forming reactions that can lead to chiral pyrrolidine precursors. |

Chiral Pool Synthesis from Pre-existing Chiral Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, L-proline and its derivatives, as well as other chiral amino acids like L-aspartic acid, are excellent starting points. wikipedia.org

L-proline can be readily reduced to the corresponding chiral alcohol, (S)-prolinol, using reducing agents such as lithium aluminum hydride. wikipedia.orgnih.gov (S)-prolinol serves as a versatile intermediate for the synthesis of various substituted pyrrolidines. nih.gov

While the direct conversion of the C2-hydroxymethyl group of prolinol to a C3-amino group is not straightforward, prolinol can be used to construct more complex pyrrolidine-containing molecules where the stereocenter at C2 influences subsequent reactions. However, for the specific target of a 3-aminopyrrolidine, derivatization of other chiral precursors is more direct.

A more direct chiral pool approach starts from chiral pyrrolidine-3-ol. (S)-Pyrrolidin-3-ol can be synthesized from L-aspartic acid or through the resolution of racemic 3-hydroxypyrrolidine. A common route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. This sequence typically proceeds with an inversion of stereochemistry.

Therefore, to obtain (S)-3-aminopyrrolidine, one would start with (R)-pyrrolidin-3-ol. A typical synthetic sequence is as follows:

Protection of the pyrrolidine nitrogen: The secondary amine of (R)-pyrrolidin-3-ol is protected, commonly with a Boc (tert-butoxycarbonyl) group.

Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, for instance, by mesylation or tosylation.

Nucleophilic substitution with azide: The activated alcohol is displaced by an azide ion (e.g., using sodium azide) in an SN2 reaction, which proceeds with inversion of configuration to give the (S)-azido derivative.

Reduction of the azide: The azide group is reduced to the primary amine using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reduction (PPh₃, H₂O).

Deprotection and N-alkylation: The Boc protecting group is removed under acidic conditions. The resulting (S)-3-aminopyrrolidine can then be N-alkylated with a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-methoxyethyl tosylate, under basic conditions to yield the final product.

Alternatively, the N-(2-methoxyethyl) group can be introduced at an earlier stage. For instance, (S)-pyrrolidin-3-ol can be N-alkylated first, followed by the conversion of the hydroxyl group to the amine with inversion of stereochemistry.

Another efficient chiral pool synthesis of (S)-3-aminopyrrolidine dihydrochloride starts from trans-4-hydroxy-L-proline. google.com The process involves decarboxylation, N-Boc protection, sulfonylation of the hydroxyl group, SN2 reaction with sodium azide (inverting the stereocenter), and subsequent reduction of the azide and deprotection. google.com

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product | Overall Yield (reported for similar transformations) |

| (R)-N-Boc-pyrrolidin-3-ol | Mesylation, Azidation, Reduction | (S)-N-Boc-3-azidopyrrolidine | (S)-N-Boc-3-aminopyrrolidine | ~70-80% over 3 steps |

| trans-4-hydroxy-L-proline | Decarboxylation, N-Boc protection, Sulfonylation, Azidation, Reduction | (S)-N-Boc-3-azidopyrrolidine | (S)-3-aminopyrrolidine | ~60-70% over 5 steps |

| Table 3: Chiral Pool Synthesis Routes to (S)-3-Aminopyrrolidine Precursors. This table outlines established multi-step sequences from readily available chiral starting materials to key intermediates for the synthesis of the target compound. |

Once the key intermediate, (S)-3-aminopyrrolidine or its N-protected form, is obtained, the final step is the introduction of the 2-methoxyethyl group. This can be achieved through standard N-alkylation procedures or via reductive amination of a suitable ketone precursor. For example, N-Boc-pyrrolidin-3-one can undergo reductive amination with 2-methoxyethylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), followed by deprotection, to yield the target compound.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. In this process, one enantiomer of the racemic 1-(2-Methoxyethyl)pyrrolidin-3-amine reacts faster to form a new product, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow).

Kinetic Resolution: In a typical enzymatic kinetic resolution of a racemic amine, an acylating agent is used in the presence of a lipase. One enantiomer is selectively acylated, allowing for separation from the unreacted amine enantiomer. For instance, lipases such as Candida antarctica lipase B (CALB) are frequently used for the acylation of amines. The unreacted (S)-amine can then be isolated with high enantiomeric excess. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution combines the kinetic resolution process with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For amines, this racemization can be achieved using a metal catalyst, such as a ruthenium or palladium complex, which facilitates the dehydrogenation-hydrogenation equilibrium, effectively racemizing the unreacted amine. The enzyme then continuously resolves the racemate, funneling the entire mixture towards the desired acylated enantiomer.

| Strategy | Description | Key Reagents/Catalysts | Theoretical Max. Yield |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Chiral catalyst (e.g., Lipase), Acylating agent | 50% |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Chiral catalyst (e.g., Lipase), Racemization catalyst (e.g., Ru or Pd complex), Acylating agent | 100% |

Racemic Synthesis Followed by Chiral Resolution

A common and industrially viable approach to obtaining a single enantiomer is to first synthesize the racemic compound, 1-(2-Methoxyethyl)pyrrolidin-3-amine, and then separate the enantiomers. This separation can be achieved through several methods, most notably diastereomeric salt formation and enzymatic resolution.

This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base.

For the resolution of 3-aminopyrrolidine derivatives, common chiral resolving agents include tartaric acid, mandelic acid, and their derivatives. For example, a patent describes the efficient optical resolution of racemic 3-aminopyrrolidine by forming a diastereomeric salt with optically active 2-methoxyphenylacetic acid in the presence of a mineral acid google.com. The choice of solvent is crucial for achieving good separation, as it significantly influences the solubility of the diastereomeric salts.

Typical Process for Diastereomeric Salt Resolution:

Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a stoichiometric amount of the chiral resolving agent.

Crystallization: The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt.

Isolation: The crystallized salt is isolated by filtration. The enantiomeric purity can often be enhanced by recrystallization.

Liberation of the Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine.

Extraction: The enantiomerically enriched amine is then extracted with an organic solvent.

| Resolving Agent | Amine | Key Outcome |

| Optically Active 2-Methoxyphenylacetic Acid | 3-Aminopyrrolidine | Formation of separable diastereomeric salts, enabling efficient optical resolution google.com. |

| (R,R)-Tartaric Acid | (1-methyl-2-phenyl)-ethylamine | Rapid crystallization under kinetic control allows for efficient separation of diastereomers gavinpublishers.com. |

Enzymatic resolution offers a highly selective alternative to chemical methods. Lipases are the most commonly used enzymes for the resolution of racemic amines via enantioselective acylation. In this process, the enzyme catalyzes the acylation of one enantiomer of the amine at a much higher rate than the other.

For a racemic mixture of 1-(2-Methoxyethyl)pyrrolidin-3-amine, a lipase such as Pseudomonas cepacia lipase or CALB could be employed in an organic solvent with an acyl donor like ethyl acetate or benzyl acetate. The enzyme would selectively acylate the (R)-enantiomer, producing (R)-N-(1-(2-methoxyethyl)pyrrolidin-3-yl)acetamide, leaving the desired this compound unreacted. The acylated product and the unreacted amine can then be easily separated. This method is known for its high enantioselectivity, often achieving enantiomeric excesses (ee) greater than 99% under mild reaction conditions researchgate.netnih.govnih.govmdpi.com.

| Enzyme | Acyl Donor | Solvent | Outcome |

| Pseudomonas cepacia Lipase | Benzyl Acetate | Acetonitrile | Selective acylation of the (R)-amide, leaving the (S)-amine google.com. |

| Candida antarctica Lipase B (CALB) | Isopropyl Methoxyacetate | Toluene | High conversion and enantioselectivity for the acylation of primary amines nih.gov. |

Key Reaction Pathways in Pyrrolidine Ring Formation

The synthesis of the racemic 1-(2-Methoxyethyl)pyrrolidin-3-amine backbone relies on the formation of the pyrrolidine ring. Several robust methods are available for this purpose.

Intramolecular cyclization is a direct method for forming the pyrrolidine ring. This typically involves a linear precursor containing a nucleophilic amine and an electrophilic center (e.g., a leaving group) at appropriate positions to favor a 5-exo-trig cyclization.

One common strategy involves the cyclization of a 1,4-difunctionalized alkane. For example, a precursor such as 1-amino-4-halo-2-butanol can be N-alkylated with 2-methoxyethylamine. The resulting intermediate, containing a secondary amine and a hydroxyl group, can then be induced to cyclize. This often requires activation of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by base-promoted intramolecular nucleophilic substitution to close the ring.

Another approach is the intramolecular addition of an amine to a double bond. For instance, the cyclization of unsaturated amines can be promoted to form substituted pyrrolidines nih.gov. Radical cyclizations have also been employed to synthesize 3-aminopyrrolidines from N-(α-benzotriazolyl)alkenylamines doi.org.

Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied to the synthesis of the pyrrolidine ring wikipedia.orglibretexts.org. A common strategy involves the double reductive amination of a 1,4-dicarbonyl compound with a primary amine.

To synthesize 1-(2-Methoxyethyl)pyrrolidin-3-amine, one could start with a precursor like 1,4-dichloro-2-butanone. Reaction with 2-methoxyethylamine would lead to an intermediate that can cyclize. A more direct reductive amination approach would involve the reaction of a suitable diketone or keto-aldehyde with 2-methoxyethylamine and a reducing agent. For instance, the reaction of a protected 4-amino-1,2-butanedione derivative with 2-methoxyethylamine, followed by reduction and deprotection, would yield the target structure. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) nih.govorganic-chemistry.org.

Multi-component Reactions for Pyrrolidine Scaffolds

One of the most powerful MCRs for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides. Azomethine ylides, serving as 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. These reactive intermediates then undergo a cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkene, to directly form the polysubstituted pyrrolidine ring. This approach allows for the stereocontrolled formation of multiple new stereocenters in a single operation. For the synthesis of the (S)-pyrrolidin-3-amine core, a chiral α-amino acid derivative can be employed to induce the desired stereochemistry.

Another notable MCR approach involves the tandem reaction of aldehydes, amines, and dienophiles. For instance, the reaction of an aldehyde, an amino acid ester, and a chalcone can be catalyzed by iodine in the presence of a base to yield highly substituted pyrrolidine-2-carboxylates. While not a direct route to this compound, this methodology highlights the versatility of MCRs in creating diverse pyrrolidine scaffolds that can be further functionalized.

Optimization of Synthetic Conditions

The efficiency and selectivity of a synthetic route are critically dependent on the optimization of reaction conditions. Key parameters that influence the outcome of the synthesis of this compound include the choice of solvent, reaction temperature and pressure, and the nature and loading of the catalyst.

The choice of solvent can significantly impact reaction rates, yields, and stereoselectivity. In the synthesis of N-substituted pyrrolidines via reductive amination, solvents such as dichloromethane (DCE), tetrahydrofuran (THF), and methanol are commonly employed. DCE is often preferred for reactions using sodium triacetoxyborohydride due to its compatibility with the mild acidity of the reaction medium. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway. For instance, in certain cycloaddition reactions, the use of polar aprotic solvents can enhance the rate of the reaction.

| Solvent | Typical Application | Observations |

| Dichloromethane (DCE) | Reductive amination with NaBH(OAc)₃ | Preferred for its inertness and compatibility with mild acidic conditions. |

| Tetrahydrofuran (THF) | Grignard reactions, reductions with LiAlH₄ | Good for reactions involving organometallic reagents and hydrides. |

| Methanol | Reductive amination with NaBH₄, hydrogenation | Protic solvent that can participate in the reaction mechanism, often used in catalytic hydrogenations. |

| Acetonitrile | Cycloaddition reactions | Polar aprotic solvent that can stabilize charged intermediates. |

Temperature is a critical parameter for controlling reaction kinetics and selectivity. While higher temperatures can accelerate reaction rates, they can also lead to the formation of undesired byproducts or decomposition of sensitive functional groups. For instance, the formation of the pyrrolidine ring via intramolecular cyclization is often carried out at elevated temperatures to overcome the activation energy barrier. Conversely, stereoselective reactions are frequently performed at lower temperatures to enhance diastereo- or enantioselectivity.

Pressure is a significant factor primarily in reactions involving gaseous reagents, such as catalytic hydrogenation. Increasing the hydrogen pressure can enhance the rate of reduction of functional groups like imines or nitriles, which are common intermediates in pyrrolidine synthesis.

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound, both metal-based and organocatalysts are relevant.

For the reductive amination step to introduce the 2-methoxyethyl group, a common approach involves the use of a reducing agent in the presence of an acid catalyst, such as acetic acid, which facilitates the formation of the intermediate iminium ion. The loading of the reducing agent and the acid catalyst needs to be carefully optimized to ensure complete conversion without causing side reactions.

In catalytic hydrogenations, the choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and its loading are crucial. Lowering the catalyst loading is often desirable from a cost and environmental perspective, but it may require higher pressures or longer reaction times. The presence of co-catalysts or additives can also have a profound effect. For example, in some iridium-catalyzed reductive aminations, formic acid acts as both a co-catalyst and a hydride source.

| Catalyst/Reagent | Reaction Type | Typical Loading | Effect of Loading |

| Sodium Triacetoxyborohydride | Reductive Amination | 1.1 - 2.0 equivalents | Excess is used to drive the reaction to completion. |

| Acetic Acid | Reductive Amination | Catalytic to stoichiometric | Catalyzes iminium ion formation; excess can affect pH-sensitive groups. |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | 1 - 10 mol% | Higher loading increases reaction rate but also cost. |

| Raney Nickel | Catalytic Hydrogenation | Varies (often by weight) | Highly active catalyst, but can be pyrophoric. |

Synthetic Route Efficiency and Atom Economy

A plausible synthetic route to this compound could start from a chiral precursor such as (S)-3-amino-1-(tert-butoxycarbonyl)pyrrolidine. The synthesis would involve two key steps:

Reductive amination: Reaction of the protected aminopyrrolidine with 2-methoxyacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

The reductive amination step is generally high-yielding and has good atom economy, with the main byproduct being the oxidized form of the reducing agent. The deprotection step also tends to be efficient.

Atom Economy Calculation Example (Reductive Amination Step):

Assuming the reaction: (S)-3-Amino-1-(Boc)pyrrolidine + 2-Methoxyacetaldehyde → (S)-1-(2-Methoxyethyl)-3-(Boc-amino)pyrrolidine + H₂O

The atom economy would be calculated as:

Molecular Weight of Desired Product / (Sum of Molecular Weights of All Reactants) * 100%

By carefully selecting reactions with high atom economy and optimizing conditions to maximize yields, the synthesis of this compound can be designed to be both efficient and environmentally conscious.

Stereochemical Aspects and Enantiopurity Control

Chirality and Stereoisomerism of Pyrrolidine (B122466) Amines

Pyrrolidine amines are a class of cyclic secondary amines derived from pyrrolidine, a five-membered saturated heterocycle. wikipedia.org The chirality in (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine arises from the stereogenic center at the C3 position of the pyrrolidine ring, where the amino group is attached. This carbon atom is bonded to four different substituents: a hydrogen atom, the amino group (-NH2), and two different carbon atoms within the ring.

This single chiral center means the molecule can exist as a pair of enantiomers: this compound and (R)-1-(2-Methoxyethyl)pyrrolidin-3-amine. These two molecules are non-superimposable mirror images of each other. The "(S)" designation, from the Latin sinister for left, is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

In addition to enantiomerism, substituted pyrrolidines can exhibit diastereomerism if more than one stereocenter is present. For instance, a pyrrolidine ring substituted at both the C2 and C5 positions can exist as cis (substituents on the same face of the ring) or trans (substituents on opposite faces) diastereomers. Each of these diastereomers can, in turn, have its own enantiomer. acs.org The stereochemistry of amines is also influenced by nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly passes from one side of the atom to the other. libretexts.org However, for a chiral carbon center as in this compound, this inversion does not affect the configuration at the stereocenter. libretexts.org

Mechanisms of Asymmetric Induction in Synthesis

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another during a chemical reaction. wikipedia.org This is achieved by introducing a chiral element into the reaction, which can be part of the substrate, a reagent, or a catalyst. wikipedia.org

In substrate-controlled synthesis, a pre-existing chiral center in the starting material directs the formation of a new stereocenter. This approach often utilizes compounds from the "chiral pool," such as naturally occurring amino acids like proline or hydroxyproline. acs.orgnih.gov For example, the synthesis of 2,5-disubstituted pyrrolidines can start from pyroglutamic acid. The stereochemistry of the addition of a nucleophile can be controlled by the protecting group on the nitrogen, with carbamates favoring the formation of cis-pyrrolidines and benzamides favoring the trans isomer. acs.org Similarly, copper-promoted intramolecular aminooxygenation of alkene substrates bearing a substituent at the α-position to the sulfonamide group preferentially forms 2,5-cis-pyrrolidines with a high diastereomeric ratio (dr >20:1). nih.gov

This strategy involves the use of a stoichiometric amount of a chiral reagent to convert a prochiral substrate into a chiral product. The chiral reagent is consumed during the reaction. A classic example is the use of chiral reducing agents to reduce a ketone to a specific enantiomer of an alcohol. In the context of pyrrolidine synthesis, chiral auxiliaries are often employed. wikipedia.org For instance, chiral imines can be reacted with Grignard reagents, where the stereochemistry of the starting imine, derived from a chiral amine like (R)-phenylglycinol, directs the addition to form a specific diastereomer. acs.org

Catalyst-controlled asymmetric induction is a highly efficient method for synthesizing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired product. wikipedia.org This is the most economically desirable method for asymmetric synthesis. wikipedia.org

Key catalytic approaches for pyrrolidine synthesis include:

Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of cyclic enamines provides a powerful route to optically active cyclic tertiary amines with high enantioselectivity. organic-chemistry.org

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a potent method for constructing the pyrrolidine ring. Chiral catalysts, often based on copper, silver, or organocatalysts, can control the stereochemical outcome of this [3+2] cycloaddition, leading to highly substituted pyrrolidines with excellent diastereo- and enantioselectivity. organic-chemistry.orgorganic-chemistry.orgmdpi.com

Organocatalysis: Chiral amines, particularly those derived from proline, are effective organocatalysts for various asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. mdpi.comnuph.edu.ua For instance, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, a diamine catalyst, effectively catalyzes the Mannich reaction to produce chiral β-amino ketones. nuph.edu.ua The addition of a Brønsted acid as a promoter is often crucial, as it protonates the tertiary amine, enabling it to form a hydrogen-bonding network that directs the stereochemical outcome. nuph.edu.ua

Factors Influencing Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The success of an asymmetric synthesis is measured by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. Several factors can be tuned to optimize these outcomes:

| Factor | Influence on Stereoselectivity | Examples |

| Catalyst Structure | The chiral environment of the catalyst is the primary determinant of stereoselectivity. Small changes to the catalyst's ligands or backbone can significantly alter ee and dr. | In the dearomatization of pyridazines, thiourea (B124793) organocatalysts with flexible acyclic N-benzyl groups gave higher enantioselectivities (up to 87% ee) than those with more rigid pyrrolidine scaffolds (7-40% ee). acs.org |

| Temperature | Lowering the reaction temperature generally increases stereoselectivity by amplifying the small energy difference between the diastereomeric transition states. | In an asymmetric aldol reaction using a prolinamide organocatalyst, decreasing the temperature to -35 °C was necessary to achieve high yields and moderate enantioselectivities. mdpi.com |

| Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. | The racemization of chiral amines using a Ru(III)/Y catalyst showed better activity in more polar solvents. rsc.org |

| Substrate Structure | The steric and electronic properties of the substituents on the reacting molecules can favor one approach to the reactive center over another. | In iridium-catalyzed [3+2] cycloadditions, increasing the steric bulk of the substituent on the amide nitrogen improved diastereocontrol. nih.govacs.org |

| Additives/Co-catalysts | Additives can act as promoters, acids, or bases to activate the substrate or catalyst, or to stabilize the key transition state. | The use of a Brønsted acid like (S)-1,1′-bi-2-naphthol was essential for achieving good performance in the Michael addition of aldehydes to nitrostyrenes catalyzed by a fully substituted prolinamide. nih.gov |

Achieving high levels of stereocontrol often involves the careful optimization of all these parameters in concert. nih.gov

Racemization Pathways and Prevention Strategies

Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in the loss of optical activity. researchgate.net For chiral amines, racemization can occur if the stereogenic center is compromised, often through the formation of an achiral intermediate. acs.org

The primary mechanism for racemization at a carbon center adjacent to an amine involves deprotonation at the chiral carbon to form a planar, achiral enamine or imine intermediate, followed by non-selective reprotonation. rsc.orgacs.org This process is often facilitated by base or heat.

Prevention Strategies:

Control of pH: Avoiding strongly basic or acidic conditions can prevent the formation of intermediates prone to racemization. For example, during peptide synthesis, the use of additives like HOBt suppresses racemization during the activation of the amino acid. peptide.com

Low Temperatures: Carrying out reactions and work-up procedures at low temperatures minimizes the rate of racemization. acs.org

Choice of Reagents: Using mild reagents and reaction conditions is crucial. For instance, certain coupling reagents in peptide synthesis are known to cause more racemization than others. nih.gov

Protecting Groups: The choice of protecting group on the amine can influence its susceptibility to racemization. Groups that reduce the acidity of the α-proton can help prevent epimerization. nih.govnih.gov

Catalyst Systems: In some cases, specific catalysts have been developed to intentionally racemize an unwanted enantiomer in a process called dynamic kinetic resolution (DKR), allowing it to be converted into the desired product and theoretically achieving a 100% yield. acs.orgacs.org

By understanding and controlling these stereochemical factors, chemists can efficiently synthesize this compound and related chiral molecules with the high degree of enantiopurity required for their specific applications.

Chemical Reactivity and Transformation Mechanisms of S 1 2 Methoxyethyl Pyrrolidin 3 Amine

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom integrated into the pyrrolidine ring is a tertiary amine. Its reactivity is characterized by the nucleophilic nature of its lone pair of electrons. This section explores its reactions with electrophiles and its basic properties.

As a tertiary amine, the pyrrolidine nitrogen of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine is expected to react with electrophiles. A common reaction for tertiary amines is alkylation, particularly with reactive alkyl halides.

The reaction with an alkyl halide, such as iodomethane, proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the tertiary nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. This process, known as "exhaustive methylation" when using excess methyl iodide, is a general reaction for tertiary amines. However, the bulky nature of the pyrrolidine ring and its substituent may sterically hinder the approach of the electrophile, potentially slowing the reaction rate compared to less hindered tertiary amines.

Table 1: General Reaction of the Pyrrolidine Nitrogen with Electrophiles

| Reactant | Electrophile | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., R-X) | (S)-1-(2-Methoxyethyl)-1-alkyl-3-aminopyrrolidinium Halide | Alkylation (Quaternization) |

The basicity of an amine is a measure of its ability to accept a proton. The pyrrolidine nitrogen in the target molecule is part of a five-membered saturated ring. In general, cyclic amines like pyrrolidine are more basic than their acyclic counterparts. The pKa of the conjugate acid of pyrrolidine is approximately 11.27, indicating it is a relatively strong base. This increased basicity is attributed to the hybridization of the nitrogen atom and the stereoelectronic effects of the ring structure.

For this compound, the presence of the electron-donating 2-methoxyethyl group attached to the pyrrolidine nitrogen is expected to maintain or slightly increase its basicity through an inductive effect. In an acidic environment, this tertiary amine will readily protonate to form a pyrrolidinium (B1226570) ion. Given the molecule has two basic nitrogen atoms, in a sufficiently acidic medium, both the tertiary pyrrolidine nitrogen and the primary amine nitrogen at the C3 position would be protonated. The relative basicity of the two nitrogens would determine the order of protonation. Typically, simple alkyl amines have pKa values for their conjugate acids in the range of 9.5 to 11.0.

Table 2: Predicted Basicity of Nitrogen Centers

| Nitrogen Center | Type | Expected pKa of Conjugate Acid | Factors Influencing Basicity |

| Pyrrolidine Nitrogen | Tertiary | ~10-11 | sp³ hybridization, cyclic structure, inductive effect of alkyl substituent. |

| Primary Amine | Primary | ~9.5-11 | sp³ hybridization, alkyl substitution. |

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) at the 3-position of the pyrrolidine ring is a key site for a variety of chemical transformations, including acylation, sulfonylation, and reactions with carbonyl compounds.

Primary amines are effective nucleophiles that react readily with acylating and sulfonylating agents.

Acylation: The reaction with an acyl chloride or acid anhydride (B1165640) leads to the formation of a stable amide bond. This nucleophilic acyl substitution reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The primary amine of this compound is expected to undergo this reaction smoothly. Research on analogous (3S)-pyrrolidin-3-amine derivatives has shown that the primary amine readily forms carboxamides.

Sulfonylation: Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The resulting sulfonamide has an acidic proton on the nitrogen, which can be removed by a base. The formation of sulfonamides from related pyrrolidine amines is a well-established transformation in medicinal chemistry.

Table 3: General Acylation and Sulfonylation Reactions of the Primary Amine

| Reagent Type | General Structure | Product Type |

| Acyl Chloride | R-COCl | N-Acyl derivative (Amide) |

| Sulfonyl Chloride | R-SO₂Cl | N-Sulfonyl derivative (Sulfonamide) |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible and is typically catalyzed by a mild acid. The pH must be carefully controlled, as strong acid would protonate the amine, rendering it non-nucleophilic, while a lack of acid would prevent the protonation of the hydroxyl group in the intermediate, which is necessary for its elimination as water. The primary amine of this compound is expected to readily form imines with a variety of aldehydes and ketones.

It should be noted that hydrazones are formed from the reaction of carbonyl compounds with hydrazines, not primary amines.

Beyond imine formation, the reaction of the primary amine with carbonyl compounds is a cornerstone of amine synthesis through a process called reductive amination.

In reductive amination, the intermediate imine formed from the initial condensation of the amine and the carbonyl compound is reduced in the same reaction vessel (a one-pot reaction) to form a new secondary amine. This method is highly efficient and avoids the issue of over-alkylation that can occur with direct alkylation of amines. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde or ketone but will readily reduce the intermediate iminium ion. This reaction would convert the primary amine of this compound into a secondary amine, with the new substituent determined by the structure of the starting carbonyl compound.

Table 4: General Reactions of the Primary Amine with Carbonyls

| Carbonyl Compound | Reaction Type | Product |

| Aldehyde (R'-CHO) | Imine Formation | (S)-N-(R'-methylidene)-1-(2-methoxyethyl)pyrrolidin-3-amine |

| Ketone (R'-CO-R'') | Imine Formation | (S)-N-(R',R''-methylidene)-1-(2-methoxyethyl)pyrrolidin-3-amine |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | (S)-N-Alkyl-1-(2-methoxyethyl)pyrrolidin-3-amine |

Transformations Involving the Methoxyethyl Side Chain

The methoxyethyl substituent on the pyrrolidine nitrogen presents two primary sites for chemical transformation: the ether linkage and the terminal methyl group.

The ether bond in the methoxyethyl side chain is susceptible to cleavage under strong acidic conditions, typically employing hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.net The mechanism of this cleavage, whether S(_N)1 or S(_N)2, is dictated by the nature of the alkyl groups attached to the ether oxygen. researchgate.netnih.gov

In the case of this compound, the ether is a methyl ethyl ether derivative. The carbon of the methyl group is a primary carbon, and the carbon of the ethyl group attached to the pyrrolidine is also primary. Cleavage of such ethers with primary alkyl groups typically proceeds through an S(_N)2 mechanism. nih.gov The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). Subsequently, the halide anion (Br or I) acts as a nucleophile, attacking the less sterically hindered carbon.

Table 1: Predicted Products of Ether Cleavage of this compound via S(_N)2 Mechanism

| Reagent | Predicted Major Products | Predicted Minor Products |

| HBr (excess) | (S)-1-(2-bromoethyl)pyrrolidin-3-amine, Methanol | (S)-2-(3-aminopyrrolidin-1-yl)ethanol, Methyl bromide |

| HI (excess) | (S)-1-(2-iodoethyl)pyrrolidin-3-amine, Methanol | (S)-2-(3-aminopyrrolidin-1-yl)ethanol, Methyl iodide |

This table is based on theoretical principles of ether cleavage reactions and has not been experimentally verified for this specific compound in the available literature.

The reaction would likely favor the attack on the methyl group due to its lower steric hindrance compared to the ethyl group, which is attached to the bulkier pyrrolidine ring. This would yield (S)-2-(3-aminopyrrolidin-1-yl)ethanol and the corresponding methyl halide. If an excess of the hydrohalic acid is used, the resulting alcohol can undergo further substitution to form a di-halogenated product.

While specific derivatizations of the methoxyethyl group on this compound are not documented, general transformations of similar N-alkoxyethyl groups on heterocyclic amines could be anticipated. The terminal methoxy (B1213986) group can be considered relatively inert to many reagents. However, the ether linkage can be a site for modification. For instance, more complex ether linkages could be synthesized through Williamson ether synthesis by reacting the corresponding N-(2-haloethyl)pyrrolidine with a desired alkoxide. Conversely, the synthesis of this compound itself likely involves the alkylation of (S)-pyrrolidin-3-amine with 2-methoxyethyl halide or a similar electrophile.

Cyclization and Ring Expansion Reactions

The pyrrolidine ring, particularly when substituted, can undergo various cyclization and ring expansion reactions, often driven by the formation of more stable ring systems or the participation of side-chain functional groups. organic-chemistry.orgnih.gov

Intramolecular cyclization reactions involving the methoxyethyl side chain of this compound would likely require prior modification of the side chain. For example, if the ether were cleaved to the corresponding N-(2-hydroxyethyl) derivative, the hydroxyl group could participate in intramolecular cyclization reactions. This could potentially lead to the formation of bicyclic systems, such as piperazine (B1678402) derivatives, under appropriate conditions (e.g., activation of the hydroxyl group and intramolecular nucleophilic attack by the pyrrolidine nitrogen or the 3-amino group).

Ring expansion of the pyrrolidine ring to a six-membered piperidine (B6355638) ring is a known transformation for certain pyrrolidine derivatives. acs.org These reactions often proceed through the formation of a bicyclic intermediate, such as an aziridinium (B1262131) or cyclopropanium ion, followed by nucleophilic ring-opening. For this compound, a ring expansion would likely require the introduction of a suitable leaving group on the pyrrolidine ring or its side chain to facilitate the formation of such a strained intermediate.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations, including kinetic studies and transition state analysis, are crucial for understanding and optimizing chemical reactions. While no such studies have been published specifically for this compound, general principles from related systems can provide insights.

Kinetic studies of reactions involving N-substituted pyrrolidines, such as nucleophilic substitution or cyclization, would help to determine the reaction order and identify the rate-determining step. beilstein-journals.org For instance, in the ether cleavage reaction, the rate would likely be dependent on the concentrations of both the pyrrolidine derivative and the strong acid, consistent with an S(_N)2 mechanism. The rate-determining step would be the nucleophilic attack of the halide on the protonated ether. nih.gov

In potential cyclization reactions, the rate-determining step could be either the initial activation of a functional group on the side chain or the subsequent intramolecular nucleophilic attack, depending on the specific reaction conditions and substrates.

Computational chemistry provides powerful tools for analyzing the transition states of chemical reactions, offering insights into reaction barriers and stereochemical outcomes. beilstein-journals.org For a hypothetical ring expansion of this compound, transition state analysis could be used to evaluate the energetics of different possible pathways, for example, through an aziridinium intermediate. Such calculations would help to predict the feasibility of the reaction and the likely stereochemistry of the resulting piperidine product.

For the ether cleavage reaction, transition state calculations could confirm the lower energy barrier for the S(_N)2 attack at the less hindered methyl carbon compared to the ethyl carbon, thus supporting the predicted product distribution. These computational models are instrumental in understanding reaction mechanisms at a molecular level, especially in the absence of direct experimental evidence.

Intermediate Characterization in Reaction Pathways

No specific data found in the searched literature for this compound.

Radical and Ionic Mechanistic Considerations

No specific data found in the searched literature for this compound.

Advanced Analytical and Spectroscopic Characterization for Research

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques provide a detailed view of the molecular structure, connectivity of atoms, and the nature of functional groups within (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. The protons of the methoxy (B1213986) group (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.3-3.4 ppm. The methylene (B1212753) protons of the methoxyethyl side chain (-CH₂CH₂-) and the pyrrolidine (B122466) ring would exhibit more complex multiplets due to spin-spin coupling with adjacent protons. The protons on the carbon adjacent to the nitrogen atoms are deshielded and would appear at a lower field. The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can be concentration-dependent; their signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Methoxy (-OCH₃) | ~3.35 | ~59.0 | s |

| Methoxyethyl (-CH₂-O) | ~3.50 | ~71.5 | t |

| Methoxyethyl (-CH₂-N) | ~2.60 | ~58.5 | t |

| Pyrrolidine C2, C5 (α to N) | ~2.50-2.80 | ~54.0, ~53.0 | m |

| Pyrrolidine C3 (CH-NH₂) | ~3.00-3.20 | ~50.0 | m |

| Pyrrolidine C4 | ~1.60-1.80, ~2.00-2.20 | ~32.0 | m |

| Amine (-NH₂) | Variable | - | br s |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. The C-N stretching of the amine and the C-O stretching of the ether linkage would appear in the fingerprint region (approximately 1000-1300 cm⁻¹). An N-H bending (scissoring) vibration may also be visible around 1600 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While N-H and O-H stretches are often weak in Raman, the C-C and C-H skeletal vibrations of the pyrrolidine ring and the ethyl chain would give distinct signals.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 |

| Ether (C-O-C) | C-O Stretch | 1070 - 1150 |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₇H₁₆N₂O), the expected monoisotopic mass is approximately 144.1263 Da. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at an m/z corresponding to this exact mass. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₇H₁₇N₂O⁺ | 145.1335 |

| [M+Na]⁺ | C₇H₁₆N₂NaO⁺ | 167.1154 |

Source: Predicted values from computational models. google.com

Chromatographic Techniques for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, which is the relative amount of the desired (S)-enantiomer compared to its mirror image, the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of chiral amines. nih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomeric peaks. The ratio of the peak areas then gives a quantitative measure of the enantiomeric excess (ee). For some amines, the addition of a basic modifier to the mobile phase can improve peak shape and resolution.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) can also be used for enantiomeric separation, particularly for volatile compounds. For amines like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The carrier gas (e.g., helium or hydrogen) carries the sample through the column, and the differential interactions with the CSP lead to separation. The flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Chiral Derivatization for Enhanced Analytical Resolution

Converting enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA) is a classic and effective strategy to enable their separation and quantification on standard achiral chromatographic systems. chemeurope.comwikipedia.org This indirect approach is particularly valuable when direct chiral separation methods are challenging or when enhanced detection sensitivity is required. wikipedia.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantification. researchgate.net To quantify the enantiomers of this compound, the primary amine group can be reacted with a CDA. This reaction creates a pair of diastereomers that will exhibit different physicochemical properties, allowing them to be separated by reversed-phase LC. wikipedia.org

The process involves reacting the amine with an enantiomerically pure CDA to form stable diastereomeric derivatives. nih.gov These derivatives are then introduced into the LC-MS/MS system. Separation is achieved on a standard achiral column (e.g., C18), and detection is typically performed using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. nih.gov MRM provides excellent sensitivity and selectivity by monitoring a specific precursor ion to product ion transition for the derivatized analyte. nih.gov Isotope-labeled versions of the CDAs can also be used for more precise relative quantification between samples. nih.gov

Table 2: Selected Chiral Derivatizing Agents (CDAs) for Primary Amines via LC-MS

| Derivatizing Agent | Reactive Group | Detection Enhancement | Typical Reaction Conditions |

|---|---|---|---|

| Marfey's Reagent (FDAA) | Fluoro-dinitrophenyl | UV/MS | Alkaline medium (e.g., NaHCO₃), heat. nih.gov |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | N-hydroxysuccinimide ester | UV/MS | Aprotic solvent, mild conditions |

| (R)-N-(3-pyridylthiocarbamoyl)pyrrolidine-2-carboxylic acid (PyT-C) | Carboxylic acid | ESI-MS/MS | 60°C for 60 min with activators (DPDS, TPP). nih.gov |

| DMT-(S)-Pro-OSu | N-hydroxysuccinimide ester | ESI-MS/MS | Room temp for 40 min in alkaline medium. nih.gov |

FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide; DPDS: 2,2'-dipyridyl disulfide; TPP: triphenylphosphine; DMT-(S)-Pro-OSu: (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate.

Research continues to focus on the development of new CDAs to improve analytical performance. acs.orgacs.org The goals are to enhance chromatographic resolution, increase reaction speed and efficiency, and boost detection sensitivity, especially for LC-MS applications. nih.govnih.gov

Novel reagents are often designed with specific functional groups to maximize ionization efficiency in mass spectrometry. For example, reagents incorporating a pyridylthiourea structure or a triazine group have been developed for the enantiospecific determination of amines. nih.govnih.gov These reagents are designed to react easily with primary amines like this compound under mild conditions. nih.govnih.gov Furthermore, many modern CDAs are created to produce a common, highly responsive product ion upon collision-induced dissociation (CID) for all derivatives, which is advantageous for "chiral metabolomics" screening where multiple chiral amines are analyzed simultaneously. nih.gov Other strategies include incorporating fluorescent tags like benzofurazan (B1196253) to create highly fluorescent derivatives for sensitive detection. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a chiral molecule. nih.gov This technique provides an unambiguous assignment of the spatial arrangement of atoms in a crystal lattice, serving as the "gold standard" for structural elucidation.

To determine the absolute configuration of this compound, a suitable single crystal is required. This is typically achieved by forming a salt with a chiral acid of known absolute configuration or by creating a crystalline derivative of the molecule. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern produced is analyzed to build a detailed three-dimensional model of the electron density. This model reveals the precise bond lengths, bond angles, and torsional angles. beilstein-journals.orgbeilstein-journals.org Crucially, for a chiral crystal, the analysis can distinguish between the molecule and its mirror image, allowing for the unequivocal assignment of the (S) or (R) configuration at the stereocenter. nih.gov The data obtained also provides invaluable information on the preferred solid-state conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the orientation of its substituents. beilstein-journals.orgbeilstein-journals.org

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic techniques used for stereochemical analysis in solution. nih.govnih.gov These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

Electronic CD (ECD) spectroscopy, which operates in the UV-visible range, can be used to assign the absolute configuration. However, for a small, flexible molecule like this compound, direct interpretation of the ECD spectrum can be challenging. A reliable assignment requires a comparison of the experimental spectrum with that of a closely related standard of known configuration or, more powerfully, with quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, is exceptionally sensitive to the absolute configuration and conformational properties of chiral molecules in solution. rsc.orgru.nl The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. chemrxiv.org The standard procedure for assigning the absolute configuration of this compound using VCD involves:

Experimental measurement of the VCD spectrum of an enantiomerically pure sample.

Computational modeling to generate theoretical VCD spectra for both the (S) and (R) enantiomers. This often involves density functional theory (DFT) calculations.

Comparison of the experimental spectrum with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides confident confirmation of the absolute configuration. nih.govru.nl

This combined experimental and computational VCD approach is a robust method for determining the absolute configuration of chiral molecules, especially when single crystals for X-ray analysis are unavailable. ru.nl

Applications in Asymmetric Catalysis and Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is typically removed. The structural features of (S)-1-(2-Methoxyethyl)pyrrolidin-3-amine, particularly the presence of two nitrogen atoms with different basicities and the chiral center, make it a promising candidate for a chiral auxiliary.

Asymmetric Carbon-Carbon Bond Formation (e.g., Alkylation, Michael Addition)

While specific research on the use of this compound as a chiral auxiliary in alkylation and Michael additions is not extensively documented, its structural similarity to other well-established chiral pyrrolidine (B122466) derivatives allows for informed predictions of its potential efficacy. In asymmetric alkylation, the amine could be converted into a chiral enamine or a metallated derivative, which would then react with an electrophile. The stereochemical outcome of the alkylation would be dictated by the steric hindrance imposed by the chiral pyrrolidine ring, directing the incoming electrophile to a specific face of the enamine.

Similarly, in Michael additions, the amine can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The formation of a chiral enamine or iminium ion intermediate would control the stereoselectivity of the addition. The methoxyethyl group on the pyrrolidine nitrogen could play a crucial role in chelating to metal ions or in modulating the solubility and reactivity of the catalyst.

Below is an illustrative data table showing typical results for asymmetric Michael additions catalyzed by chiral pyrrolidine derivatives, which could be anticipated for catalysts derived from this compound.

| Aldehyde | Nitroalkene | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Propanal | β-Nitrostyrene | 95:5 | 92 |

| Butanal | (E)-Nitropent-1-ene | 92:8 | 90 |

| Isovaleraldehyde | β-Nitrostyrene | 90:10 | 88 |

This data is representative of reactions using chiral pyrrolidine catalysts and is for illustrative purposes only, as specific data for this compound was not found.

Asymmetric Carbon-Heteroatom Bond Formation

The formation of chiral carbon-heteroatom bonds is a fundamental transformation in organic synthesis. Chiral auxiliaries derived from this compound could potentially be employed in reactions such as asymmetric amination, hydroxylation, or halogenation. For instance, the formation of a chiral enamine intermediate could be followed by an electrophilic amination or oxidation to introduce a nitrogen or oxygen atom with high stereocontrol. The ability of the methoxyethyl group to coordinate with reagents could enhance the organization of the transition state, leading to higher stereoselectivity.

Total Synthesis of Complex Chiral Molecules

The utility of a chiral auxiliary is ultimately demonstrated in its application to the total synthesis of complex, biologically active molecules. Pyrrolidine derivatives have been instrumental in the synthesis of numerous natural products and pharmaceuticals. organic-chemistry.org While no total syntheses explicitly employing this compound as a chiral auxiliary have been reported in the reviewed literature, its potential to facilitate key stereoselective bond-forming reactions suggests its applicability in this area. For example, it could be used to set a key stereocenter early in a synthetic route, which is then elaborated to the final complex target.

Ligand in Asymmetric Metal Catalysis

The nitrogen atoms in this compound make it an excellent candidate for the synthesis of chiral ligands for transition metal-catalyzed reactions. The ability to coordinate to a metal center through one or both nitrogen atoms, and potentially the oxygen of the methoxyethyl group, allows for the creation of a well-defined chiral environment around the metal.

Design and Synthesis of Chiral Ligands Incorporating the Pyrrolidine Core

The primary amine of this compound can be readily functionalized to introduce phosphine, oxazoline, or other coordinating groups. For example, reaction with chlorodiphenylphosphine would yield a chiral aminophosphine ligand. The resulting ligand would possess both central chirality from the pyrrolidine ring and potentially atropisomerism depending on the nature of the substituents. The methoxyethyl group could act as a hemilabile coordinating arm, reversibly binding to the metal center and influencing the catalytic activity and selectivity. The modular nature of this scaffold would allow for the synthesis of a library of ligands with varying steric and electronic properties to fine-tune the catalyst for a specific transformation.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. Chiral phosphine ligands based on a pyrrolidine scaffold have been successfully used in rhodium- and iridium-catalyzed asymmetric hydrogenations of various substrates, including olefins and ketones. mdpi.com A ligand derived from this compound could form a highly effective catalyst for these reactions. The chiral environment created by the ligand would force the substrate to bind to the metal center in a specific orientation, leading to the selective formation of one enantiomer of the product.

The following table illustrates the potential performance of a rhodium complex bearing a hypothetical ligand derived from this compound in the asymmetric hydrogenation of a standard substrate.

| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl α-acetamidoacrylate | >99 | 95 |

| Methyl α-acetamidocinnamate | >99 | 92 |

| Itaconic acid dimethyl ester | >99 | 94 |

This data is representative of results obtained with chiral pyrrolidine-based phosphine ligands in rhodium-catalyzed asymmetric hydrogenation and is for illustrative purposes only.

Application in Asymmetric C-H Functionalization

The chiral pyrrolidine framework, a key feature of this compound, is a privileged scaffold utilized in the development of ligands for transition-metal-catalyzed asymmetric C-H functionalization. Saturated aza-heterocycles are integral components of bioactive compounds, and methods to functionalize their C–H bonds enantioselectively are of significant interest in drug discovery nih.gov. While direct studies employing this compound as a ligand were not prominent in the surveyed literature, its structural motifs are central to ligands designed for such transformations.

The primary amine group and the chiral center at the C3 position allow for the formation of well-defined chiral environments around a metal center (e.g., Palladium, Rhodium, or Iridium). In a typical catalytic cycle, the amine moiety can coordinate to the metal, directing it to a specific C-H bond. The stereochemistry of the pyrrolidine ring then influences the facial selectivity of the subsequent bond-forming step, leading to high enantioselectivity. For instance, palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids has been achieved using chiral phosphoric acids as anionic ligands, demonstrating the feasibility of functionalizing the C-H bonds adjacent to the nitrogen atom in pyrrolidine rings with high enantiomeric excess nih.gov. The substitution at the N1 position, in this case, the 2-methoxyethyl group, can further modulate the steric and electronic properties of the catalyst, fine-tuning its reactivity and selectivity.

Research in this area has demonstrated that C-H activation can be directed to specific positions on the pyrrolidine ring, often favoring the carbon atom more distant from existing substituents to minimize steric hindrance nih.gov. This regioselectivity, combined with the enantiocontrol imparted by the chiral ligand, makes C-H functionalization a powerful tool for the late-stage modification of complex molecules.

Application in Asymmetric Cycloaddition Reactions

This compound and its derivatives are valuable precursors for catalysts in asymmetric cycloaddition reactions, particularly 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five-membered heterocyclic rings, which are common motifs in natural products and pharmaceuticals mdpi.com. The pyrrolidine scaffold is central to the formation of azomethine ylides, which are key intermediates in [3+2] cycloadditions.

In a representative reaction, a primary or secondary amine derived from the this compound scaffold can condense with a carbonyl compound to form an iminium ion. Subsequent deprotonation generates an azomethine ylide. The inherent chirality of the pyrrolidine backbone, along with the substituents, creates a specific three-dimensional environment that directs the approach of the dipolarophile, resulting in the formation of one enantiomer of the cycloadduct in excess.

An organocatalytic asymmetric 1,3-dipolar cycloaddition of 3-amino oxindole-based azomethine ylides with α,β-enones has been developed to produce spiro[pyrrolidine-2,3'-oxindole] products in high yields and with excellent regio- and enantioselectivities nih.gov. While this example uses a different amine, it highlights the principle by which the chiral amine framework dictates the stereochemical outcome. The ability to control both diastereoselectivity and enantioselectivity makes these catalysts highly sought after for the synthesis of complex polycyclic structures mdpi.comnih.gov.

| Dipolarophile | Catalyst System | Solvent | Yield (%) | dr | ee (%) |

| (E)-Chalcone | Chiral Primary Amine / Acid | Dichloromethane | 95 | >20:1 | 98 |

| (E)-1,3-Diphenylprop-2-en-1-one | Chiral Diamine / Lewis Acid | Toluene | 92 | 19:1 | 97 |

| Dimethyl fumarate | (S)-Proline derivative | Acetonitrile | 88 | >20:1 | 95 |

This table presents representative data for asymmetric [3+2] cycloadditions catalyzed by chiral amine systems to illustrate typical outcomes.

Organocatalytic Applications

The field of asymmetric organocatalysis, which utilizes small organic molecules as catalysts, has identified chiral pyrrolidines as a cornerstone scaffold beilstein-journals.orgnih.gov. This compound contains the key structural elements—a secondary amine (after potential derivatization) or a primary amine—that are fundamental to aminocatalysis. These catalysts operate through the formation of transient nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates. The chiral pyrrolidine framework then provides a sterically defined environment to control the stereochemical outcome of the subsequent reaction beilstein-journals.org.

The versatility of the pyrrolidine scaffold allows for its incorporation into various catalyst designs, including bifunctional catalysts where the amine is paired with another functional group (e.g., a thiourea (B124793), squaramide, or carboxylic acid) to provide cooperative activation of both the nucleophile and the electrophile nih.govresearchgate.net.

Asymmetric Michael Additions

This compound is a representative structure for a class of organocatalysts effective in promoting asymmetric Michael additions. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound and is a fundamental C-C bond-forming reaction. In the context of aminocatalysis, a derivative of the pyrrolidine amine first reacts with a donor aldehyde or ketone to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroolefin or enone). The stereochemistry of the pyrrolidine ring and its substituents shields one face of the enamine, directing the electrophilic acceptor to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenter(s).

Novel organocatalysts that combine a pyrrolidine moiety with a thioxotetrahydropyrimidinone have been shown to be highly effective for the Michael reaction between cyclic ketones and nitroolefins, achieving quantitative yields and excellent stereoselectivities with low catalyst loadings (1-2.5%) nih.gov. Bifunctional C2-symmetric organocatalysts derived from (S)-2-aminomethylpyrrolidine have also been successfully used to promote the asymmetric Michael addition of aliphatic aldehydes to nitroalkenes, yielding enantioenriched products that are precursors to biologically active γ-aminobutyric acid (GABA) derivatives researchgate.net.

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | dr (syn:anti) | ee (syn) (%) |

| Cyclohexanone | trans-β-Nitrostyrene | Pyrrolidine-Squaramide | 99 | 95:5 | 98 |

| Propanal | (E)-1-Nitro-2-phenylethene | Diarylprolinol Ether | 97 | 90:10 | 99 |

| Dimethyl malonate | Chalcone | Pyrrolidine-Thiourea | 95 | - | 94 |

This table illustrates the high efficiency and stereoselectivity achievable in asymmetric Michael additions using pyrrolidine-based organocatalysts.

Aldol (B89426) Reactions and Mannich Reactions

The chiral pyrrolidine scaffold is seminal in the development of organocatalysts for asymmetric aldol and Mannich reactions. The natural amino acid proline, the parent structure of this catalyst class, was famously shown to catalyze intermolecular aldol reactions with significant enantioselectivity unibo.it. Derivatives such as this compound build upon this principle.

Aldol Reactions: In an aldol reaction, a pyrrolidine-based catalyst activates a ketone or aldehyde donor by forming a chiral enamine. This enamine then adds to an acceptor aldehyde. The pre-organized transition state, dictated by the stereochemistry of the catalyst, leads to the formation of the β-hydroxy carbonyl product with high diastereo- and enantioselectivity. Pyrrolidine-functionalized resins have been developed as heterogeneous catalysts for aqueous aldol reactions, demonstrating the adaptability of the catalytic core mdpi.com.

Mannich Reactions: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. In the asymmetric organocatalytic version, the pyrrolidine catalyst first forms an enamine with the carbonyl donor. Concurrently, the aldehyde and amine components react to form an imine. The chiral enamine then adds to one of the prochiral faces of the imine, a step where the stereochemistry is controlled by the catalyst, to yield a chiral β-amino carbonyl compound. The Mannich reaction is a highly efficient method for synthesizing nitrogen-containing molecules mdpi.comresearchgate.net.

| Donor | Acceptor | Reaction Type | Catalyst | Yield (%) | ee (%) |

| Acetone | 4-Nitrobenzaldehyde | Aldol | (S)-Proline | 68 | 76 |

| Cyclohexanone | Isovaleraldehyde | Aldol | Diarylprolinol Silyl Ether | 99 | 99 |

| Propanal | N-PMP-protected imine | Mannich | Pyrrolidine-Sulfonamide | 95 | 98 |

This table provides representative data on the stereochemical control exerted by pyrrolidine-based catalysts in aldol and Mannich reactions.

Synthetic Intermediate for Advanced Chemical Structures

Beyond its direct application in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. The pyrrolidine ring is a privileged structure in medicinal chemistry, and the presence of a primary amine at the C3 position provides a versatile handle for further functionalization. Optically active 3-amino-pyrrolidine derivatives are important intermediates for the production of pharmaceutically active substances google.com. The defined stereochemistry at C3 is crucial for establishing the desired biological activity or for directing the stereochemical outcome of subsequent synthetic transformations.

Precursor for Other Pyrrolidine Derivatives

The primary amine of this compound can be readily modified through a wide range of chemical reactions, including acylation, alkylation, sulfonylation, and reductive amination. This allows for the systematic elaboration of the core structure to generate libraries of new pyrrolidine derivatives for screening in drug discovery or for the development of novel ligands and organocatalysts.